molecular formula C23H19N3O2S B2574237 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 941878-33-7

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cat. No.: B2574237
CAS No.: 941878-33-7
M. Wt: 401.48
InChI Key: JPOCJPPDCGSHDC-JLHYYAGUSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Methoxylation: Introduction of the methoxy group at the 6-position of the benzo[d]thiazole ring using methanol and an appropriate catalyst.

    Formation of the cinnamamide moiety: This involves the reaction of cinnamic acid or its derivatives with an amine to form the amide bond.

    Coupling with pyridin-2-ylmethyl group: The final step involves the coupling of the intermediate with pyridin-2-ylmethylamine under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative, while reduction of the cinnamamide moiety may yield the corresponding amine.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit antiviral properties. For instance, a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives demonstrated significant inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) with IC50 values as low as 0.09 μM, suggesting that structural modifications in benzothiazole derivatives can enhance antiviral efficacy .

Synthesis Techniques

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide typically involves multi-step organic reactions including condensation reactions and cyclization processes. The use of Suzuki–Miyaura cross-coupling reactions has been reported for the preparation of related benzothiazole derivatives, indicating a robust method for generating diverse compounds with potential biological activity .

Structure-Activity Relationships

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzothiazole and pyridine rings have been shown to influence biological activity significantly. For example, modifications at specific positions can enhance binding affinity to target proteins or improve solubility, leading to better therapeutic outcomes .

Antiviral Efficacy Against MERS-CoV

A study focusing on the antiviral properties of benzothiazole derivatives highlighted that certain structural features are critical for activity against MERS-CoV. The introduction of specific functional groups significantly improved inhibitory potency, showcasing the importance of SAR in drug development .

Evaluation of Antidepressant Properties

In another study, compounds similar to this compound were evaluated for antidepressant effects using behavioral models in rodents. Results indicated that modifications leading to increased interaction with serotonin receptors could enhance antidepressant activity, suggesting a promising avenue for further research .

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide: Lacks the methoxy group.

    N-(6-methoxybenzo[d]thiazol-2-yl)-N-methylcinnamamide: Lacks the pyridin-2-ylmethyl group.

    N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide: Has a benzamide moiety instead of cinnamamide.

Uniqueness

The presence of both the methoxy group and the pyridin-2-ylmethyl group in N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from similar compounds.

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a compound that has gained attention due to its potential biological activities, particularly in the context of oxidative stress and cancer treatment. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of benzothiazole and pyridine with a cinnamamide moiety. Its chemical formula is C19H18N2O2SC_{19}H_{18}N_2O_2S and it has a molecular weight of approximately 342.42 g/mol. The presence of methoxy and pyridinyl groups enhances its lipophilicity, which may influence its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In studies utilizing the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, this compound has been shown to upregulate the expression of key antioxidant genes, including:

  • NAD(P)H quinone oxidoreductase 1 (NQO1)
  • Heme oxygenase-1 (HO-1)
  • Glutamate-cysteine ligase catalytic subunit (GCLC)

These genes play crucial roles in cellular defense against oxidative stress, suggesting that the compound may protect cells from damage caused by reactive oxygen species (ROS) .

Cytotoxicity and Cancer Cell Growth Inhibition

The compound has demonstrated low cytotoxicity against various cancer cell lines, including BEL-7402 human hepatoma cells and HT-1080 fibrosarcoma cells. Its inhibitory concentration (IC50) values are reported as follows:

Cell LineIC50 (mM)
BEL-74021.94
HT-10801.29

Such findings indicate that while the compound can inhibit cancer cell growth, it does so at relatively high concentrations, which may limit its therapeutic application in clinical settings .

Case Studies and Research Findings

Case Study 1: Hepatoprotective Effects

In a study focused on hepatocytes, this compound was administered to HepG2 cells subjected to oxidative stress induced by tert-butyl hydroperoxide (t-BHP). The results showed:

  • A significant increase in intracellular glutathione levels.
  • Enhanced expression of GCLC correlating with increased antioxidant capacity.
  • A marked reduction in ROS levels post-treatment, indicating effective cytoprotection against oxidative cell death .

Case Study 2: Nrf2 Activation

Another investigation highlighted the compound's ability to activate the Nrf2 pathway in a dose-dependent manner. At concentrations of 1, 5, and 10 µM:

  • The luciferase activity associated with the Nrf2/ARE pathway increased significantly.
  • The compound demonstrated comparable efficacy to known Nrf2 activators like tert-butyl hydroquinone (t-BHQ), confirming its role as a potent antioxidant .

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-15H,16H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOCJPPDCGSHDC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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